molecular formula C22H20ClF3O3 B13441735 (3-phenoxyphenyl)methyl 3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate

(3-phenoxyphenyl)methyl 3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate

Cat. No.: B13441735
M. Wt: 424.8 g/mol
InChI Key: RTRBHVOKZNZJDH-PDGQHHTCSA-N
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Description

(3-phenoxyphenyl)methyl 3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate is a synthetic organic compound widely used in various applications, particularly in the field of pest control. This compound is a type of pyrethroid, which is a class of synthetic chemicals modeled after the natural pyrethrins produced by chrysanthemum flowers. Pyrethroids are known for their effectiveness as insecticides and are commonly used in agriculture, household pest control, and public health.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-phenoxyphenyl)methyl 3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate involves several steps:

    Preparation of the Cyclopropane Ring: The cyclopropane ring is synthesized through a reaction between 2,2-dimethylcyclopropanecarboxylic acid and a suitable halogenating agent, such as thionyl chloride, to form the corresponding acid chloride.

    Formation of the Enone Intermediate: The acid chloride is then reacted with (Z)-2-chloro-3,3,3-trifluoroprop-1-ene in the presence of a base, such as triethylamine, to form the enone intermediate.

    Coupling with (3-phenoxyphenyl)methanol: The enone intermediate is then coupled with (3-phenoxyphenyl)methanol in the presence of a catalyst, such as palladium on carbon, to form the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous processes, utilizing the same synthetic routes mentioned above. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

(3-phenoxyphenyl)methyl 3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base, such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Corresponding substituted products, such as amines or thiols.

Scientific Research Applications

(3-phenoxyphenyl)methyl 3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a model compound in studying the reactivity and stability of pyrethroids.

    Biology: Investigated for its effects on insect physiology and behavior, particularly in understanding resistance mechanisms in pests.

    Medicine: Explored for potential therapeutic applications, such as in the development of new insect repellent formulations.

    Industry: Widely used in the formulation of insecticides for agricultural and household use.

Mechanism of Action

The compound exerts its effects primarily by targeting the nervous system of insects. It binds to voltage-gated sodium channels in nerve cells, causing prolonged depolarization and preventing normal nerve signal transmission. This leads to paralysis and eventual death of the insect. The molecular pathways involved include the disruption of ion flow across the nerve cell membrane, leading to an inability to generate action potentials.

Comparison with Similar Compounds

Similar Compounds

    Permethrin: Another widely used pyrethroid with similar insecticidal properties.

    Cypermethrin: Known for its high potency and effectiveness against a broad spectrum of pests.

    Deltamethrin: Noted for its stability and long-lasting effects.

Uniqueness

(3-phenoxyphenyl)methyl 3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate is unique due to its specific chemical structure, which imparts high efficacy and selectivity towards target pests. Its trifluoromethyl group enhances its lipophilicity, allowing it to penetrate insect cuticles more effectively. Additionally, the presence of the chlorine atom contributes to its stability and resistance to degradation.

Properties

Molecular Formula

C22H20ClF3O3

Molecular Weight

424.8 g/mol

IUPAC Name

(3-phenoxyphenyl)methyl 3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C22H20ClF3O3/c1-21(2)17(12-18(23)22(24,25)26)19(21)20(27)28-13-14-7-6-10-16(11-14)29-15-8-4-3-5-9-15/h3-12,17,19H,13H2,1-2H3/b18-12-

InChI Key

RTRBHVOKZNZJDH-PDGQHHTCSA-N

Isomeric SMILES

CC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)/C=C(/C(F)(F)F)\Cl)C

Canonical SMILES

CC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(C(F)(F)F)Cl)C

Origin of Product

United States

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